6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol
Overview
Description
6-[(4-bromophenyl)-(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol is a member of benzodioxoles.
Scientific Research Applications
Synthesis and Biological Evaluation
- Antimicrobial Applications : A study by El‐Wahab et al. (2015) explored the antimicrobial activity of compounds similar to 6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol when incorporated into polyurethane varnish and printing ink, showing significant antimicrobial effects (El‐Wahab et al., 2015).
Medicinal Chemistry and Drug Development
Endothelin Receptor Antagonism : A compound containing a structure similar to the benzodioxole group, as found in this compound, was evaluated for its potential as an endothelin receptor antagonist, highlighting its potential therapeutic applications in cardiovascular disorders (Tasker et al., 1997).
Antiviral Activity : Research on pyrimidine derivatives, related in structure to this compound, showed marked inhibitory activity against retrovirus replication in cell culture, suggesting potential antiviral applications (Hocková et al., 2003).
Cancer Research
Antitumor Properties : A study by Insuasty et al. (2008) on derivatives of 1,3-benzodioxol, a core structure in this compound, showed significant activity against various human tumor cell lines, indicating potential use in cancer treatment (Insuasty et al., 2008).
Synthesis of New Coumarin Derivatives : Al-Haiza et al. (2003) synthesized new derivatives of benzodioxol, similar to the compound , which were evaluated for antimicrobial activity, showing the potential for developing new antibacterial agents (Al-Haiza et al., 2003).
Cardiovascular Research
- Antihypertensive Activity : Research by Rana et al. (2004) involving compounds structurally related to this compound explored their antihypertensive properties, offering insights into potential cardiovascular applications (Rana et al., 2004).
Antioxidant Studies
- Antioxidant Properties : A study by Akbas et al. (2018) on pyrimidine derivatives, which are structurally related to the compound , examined their antioxidant properties, suggesting potential for use in conditions associated with oxidative stress (Akbas et al., 2018).
Gastrointestinal Research
- Anti-ulcer Activity : Research on dihydropyrimidines, similar in structure to this compound, showed promising results for anti-ulcer activity, indicating potential applications in treating gastrointestinal disorders (Rana et al., 2011).
Safety and Hazards
The compound has been associated with some hazards. The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .
Properties
IUPAC Name |
6-[(4-bromophenyl)-pyrrolidin-1-ylmethyl]-1,3-benzodioxol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c19-13-5-3-12(4-6-13)18(20-7-1-2-8-20)14-9-16-17(10-15(14)21)23-11-22-16/h3-6,9-10,18,21H,1-2,7-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHAVYWPOCSGHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC4=C(C=C3O)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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